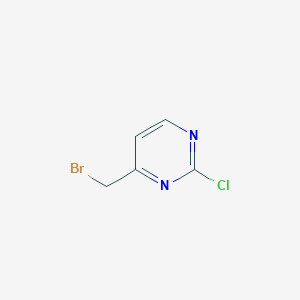

4-(Bromomethyl)-2-chloropyrimidine

Description

Properties

IUPAC Name |

4-(bromomethyl)-2-chloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c6-3-4-1-2-8-5(7)9-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FONRFIJJNODTBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630369 | |

| Record name | 4-(Bromomethyl)-2-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181363-06-4 | |

| Record name | 4-(Bromomethyl)-2-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Bromomethyl)-2-chloropyrimidine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Bromomethyl)-2-chloropyrimidine, a key building block in medicinal chemistry. It details the compound's chemical and physical properties, provides an experimental protocol for its synthesis, and explores its application in the development of targeted therapeutics, particularly kinase inhibitors. This document aims to serve as a valuable resource for researchers and scientists involved in drug discovery and organic synthesis.

Introduction

This compound, with the CAS Number 181363-06-4, is a bifunctional heterocyclic compound of significant interest in the pharmaceutical industry.[1] Its structure, featuring a reactive bromomethyl group and a chlorine atom on the pyrimidine ring, allows for sequential and regioselective reactions, making it a versatile intermediate for the synthesis of complex drug molecules. The pyrimidine core is a common scaffold in a multitude of biologically active compounds, including a variety of kinase inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in synthesis. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 181363-06-4 | [1] |

| Molecular Formula | C₅H₄BrClN₂ | [1] |

| Molecular Weight | 207.46 g/mol | [1] |

| Appearance | White solid | [2] |

| Boiling Point (Predicted) | 315.3 ± 17.0 °C | |

| Density (Predicted) | 1.768 g/cm³ | [1] |

| Storage Temperature | 2-8°C, under inert gas | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the radical bromination of its precursor, 2-chloro-4-methylpyrimidine. The following protocol is a representative procedure.

Step 1: Synthesis of 2-chloro-4-methylpyrimidine

A common route to 2-chloro-4-methylpyrimidine involves the reductive dechlorination of 2,4-dichloro-6-methylpyrimidine.

-

Materials: 2,6-dichloro-4-methylpyrimidine, zinc powder, iodine, ethanol, water, dichloromethane.

-

Procedure: To a vigorously stirred slurry of 2,6-dichloro-4-methylpyrimidine (50.0 g, 0.31 mol) in a mixture of ethanol (250 mL) and water (250 mL), zinc powder (41 g, 0.63 mol) and a catalytic amount of iodine (0.78 g, 3.08 mmol) are added sequentially. The reaction mixture is heated to reflux at 70°C for 4 hours. After completion, the mixture is cooled to room temperature and filtered. The filtrate is concentrated under reduced pressure to remove ethanol and then extracted with dichloromethane. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography to yield 2-chloro-4-methylpyrimidine as a white solid.[2]

Step 2: Bromination of 2-chloro-4-methylpyrimidine

The methyl group of 2-chloro-4-methylpyrimidine is then brominated, typically using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as benzoyl peroxide or AIBN.

-

Materials: 2-chloro-4-methylpyrimidine, N-bromosuccinimide (NBS), benzoyl peroxide, carbon tetrachloride (or another suitable solvent).

-

Procedure: A mixture of 2-chloro-4-methylpyrimidine, N-bromosuccinimide (1.1 equivalents), and a catalytic amount of benzoyl peroxide in carbon tetrachloride is refluxed. The reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is washed with an aqueous solution of sodium thiosulfate and then with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford this compound. Further purification can be achieved by recrystallization or column chromatography.

Analytical Data

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the bromomethyl protons and the pyrimidine ring protons. The bromomethyl protons (-CH₂Br) typically appear as a singlet in the range of δ 4.5-5.0 ppm. The chemical shifts of the pyrimidine ring protons will be downfield due to the electronegativity of the nitrogen atoms and halogen substituents.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the bromomethyl carbon, which is expected in the range of 30-40 ppm, and the carbons of the pyrimidine ring. The carbons attached to the chlorine and nitrogen atoms will be significantly deshielded.

Applications in Drug Discovery

This compound is a valuable building block in the synthesis of various kinase inhibitors, which are a major class of targeted cancer therapies. The differential reactivity of the bromomethyl group (susceptible to nucleophilic substitution) and the 2-chloro position (amenable to nucleophilic aromatic substitution or cross-coupling reactions) allows for a stepwise and controlled elaboration of the pyrimidine scaffold.

Role in Kinase Inhibitor Synthesis

Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3] Pyrimidine-based molecules can act as ATP-competitive inhibitors by mimicking the purine ring of ATP and binding to the kinase active site. This compound serves as a key starting material for the synthesis of inhibitors targeting various kinases, such as Aurora kinases and Tie-2 kinase.[4][5]

Synthetic Strategy and Workflow

A general synthetic strategy for utilizing this compound in the synthesis of a kinase inhibitor is depicted in the workflow below. The reactive bromomethyl group is typically reacted first with a nucleophile (e.g., an amine or thiol) to introduce a side chain. Subsequently, the chloro group at the 2-position is substituted, often via a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction, to complete the synthesis of the target inhibitor.

Caption: General workflow for synthesizing kinase inhibitors.

Example: Tie-2 Kinase Inhibitors and Signaling Pathway

The Tie-2 receptor tyrosine kinase is a key regulator of angiogenesis, the formation of new blood vessels.[4] Inhibition of Tie-2 is a promising strategy for the treatment of cancer and other diseases characterized by abnormal angiogenesis. Pyrimidine derivatives have been developed as potent Tie-2 kinase inhibitors.[4]

The signaling pathway initiated by the binding of angiopoietin ligands to the Tie-2 receptor is crucial for endothelial cell survival and vascular maturation. The diagram below illustrates a simplified representation of this pathway.

Caption: Simplified Tie-2 signaling pathway and inhibition.

Safety Information

This compound should be handled with care in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of complex heterocyclic molecules, particularly in the field of drug discovery. Its distinct reactive sites allow for controlled and sequential chemical modifications, making it an ideal starting material for the construction of targeted therapeutics like kinase inhibitors. This guide provides essential information for researchers to effectively and safely utilize this compound in their synthetic endeavors.

References

- 1. 4-Bromomethyl-2-chloropyrimidine [myskinrecipes.com]

- 2. 2-Chloro-4-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Alkynylpyrimidine amide derivatives as potent, selective, and orally active inhibitors of Tie-2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Bromomethyl)-2-chloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Bromomethyl)-2-chloropyrimidine, a key intermediate in the development of various pharmaceutical compounds. This document details a common and effective synthetic protocol, outlines purification methods, and presents a full suite of characterization data, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The information is structured to be a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its structure incorporates a reactive bromomethyl group, making it an excellent substrate for nucleophilic substitution reactions, and a chloropyrimidine core, which is a common scaffold in a wide array of biologically active molecules. The strategic placement of the chloro and bromomethyl functionalities allows for sequential and regioselective modifications, enabling the synthesis of complex molecular architectures. This guide focuses on the prevalent method for its synthesis: the radical bromination of 2-chloro-4-methylpyrimidine.

Synthesis of this compound

The most widely employed method for the synthesis of this compound is the free-radical bromination of 2-chloro-4-methylpyrimidine. This reaction, a variation of the Wohl-Ziegler bromination, utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN), in a non-polar solvent.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

2-Chloro-4-methylpyrimidine

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 2-chloro-4-methylpyrimidine (1.0 equivalent) in anhydrous carbon tetrachloride, add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 equivalents).

-

Heat the reaction mixture to reflux (approximately 77 °C) and maintain under reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid succinimide byproduct and wash it with a small amount of carbon tetrachloride.

-

Combine the filtrate and the washings and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Characterization Data

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques.

Physical Properties

| Property | Value |

| CAS Number | 181363-06-4 |

| Molecular Formula | C₅H₄BrClN₂ |

| Molecular Weight | 207.46 g/mol |

| Appearance | Off-white to pale yellow solid |

| Boiling Point | 315.3 °C at 760 mmHg (Predicted)[1] |

| Density | 1.768 g/cm³ (Predicted)[1] |

| Storage | 2-8°C, under inert gas[1] |

Spectroscopic Data

Note: Specific experimental spectra for this compound are not widely available in the public domain. The following data is predicted or based on the analysis of closely related structures.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two key signals:

-

A singlet for the bromomethyl protons (-CH₂Br) in the region of δ 4.5-4.8 ppm.

-

Two doublets in the aromatic region (δ 7.0-9.0 ppm) corresponding to the two protons on the pyrimidine ring.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework. Key expected signals include:

-

A signal for the bromomethyl carbon (-CH₂Br) around δ 30-40 ppm.

-

Signals for the carbon atoms of the pyrimidine ring in the range of δ 110-170 ppm.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would likely show the molecular ion peak [M]⁺ and characteristic fragmentation patterns. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio) will be evident in the molecular ion and bromine/chlorine-containing fragments.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected vibrations include:

-

C-H stretching of the pyrimidine ring (around 3000-3100 cm⁻¹).

-

C=N and C=C stretching vibrations of the pyrimidine ring (in the region of 1400-1600 cm⁻¹).

-

C-Br stretching vibration (typically in the range of 500-600 cm⁻¹).

-

C-Cl stretching vibration (typically in the range of 600-800 cm⁻¹).

-

Experimental Workflows and Signaling Pathways

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Radical Bromination Mechanism

Caption: Simplified mechanism of the radical bromination reaction.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions. It is expected to be an irritant to the skin, eyes, and respiratory system. The synthesis should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Carbon tetrachloride is a hazardous solvent and should be handled with extreme care due to its toxicity and environmental concerns.

Conclusion

This technical guide provides a detailed overview of the synthesis and characterization of this compound. The described synthetic protocol offers an efficient route to this valuable building block. The provided characterization data, while based on predictions and analysis of related structures due to limited public availability of experimental spectra, serves as a useful reference for researchers. As a key intermediate, this compound will continue to be a valuable tool in the design and synthesis of novel therapeutic agents.

References

An In-Depth Technical Guide to 4-(Bromomethyl)-2-chloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties and synthetic applications of 4-(Bromomethyl)-2-chloropyrimidine, a key intermediate in medicinal chemistry and drug development.

Core Compound Properties

This compound is a heterocyclic building block valued for its reactive sites, which allow for its incorporation into more complex molecular architectures.

Molecular Formula and Weight

The chemical formula for this compound is C₅H₄BrClN₂ [1][2][3][4]. Its molecular weight is approximately 207.46 g/mol [2][3].

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 181363-06-4[1][2][5] |

| Molecular Formula | C₅H₄BrClN₂[1][2][3][4] |

| Molecular Weight | 207.46 g/mol [2][3] |

| Boiling Point | 315.3 °C at 760 mmHg[4] |

| Density | 1.768 g/cm³[4] |

Synthetic Applications and Logical Workflow

This compound serves as a crucial intermediate in the synthesis of a variety of bioactive molecules, particularly kinase inhibitors and antiviral agents[4]. The pyrimidine core is a common scaffold in many approved drugs, and this compound provides a convenient starting point for chemical elaboration.

The two reactive sites on the molecule, the bromomethyl group at the 4-position and the chloro group at the 2-position, can be targeted in sequential reactions to build molecular complexity. The bromomethyl group is highly susceptible to nucleophilic substitution, making it an excellent electrophilic partner for a wide range of nucleophiles.

Below is a diagram illustrating the general synthetic workflow where this compound is used as a foundational building block.

General Experimental Protocol: Nucleophilic Substitution

While specific reaction conditions should be optimized for each unique substrate, the following provides a generalized protocol for the nucleophilic substitution reaction at the bromomethyl group of this compound. This type of reaction is a common first step in a multi-step synthesis.

Materials:

-

This compound

-

Nucleophile (e.g., a primary or secondary amine, thiol, or alcohol) (1.1 equivalents)

-

A non-nucleophilic base (e.g., potassium carbonate or triethylamine) (2.5 equivalents)

-

Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide or Acetonitrile)

Procedure:

-

To a stirred solution of the chosen nucleophile in the anhydrous solvent, add the base.

-

Stir the resulting suspension at room temperature for approximately 20-30 minutes to ensure deprotonation of the nucleophile or to prepare the reaction environment.

-

Add this compound to the mixture.

-

The reaction mixture can be stirred at room temperature or heated (e.g., to 60-80°C) to facilitate the reaction. Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is cooled to room temperature.

-

The crude product is typically isolated by quenching the reaction with water and extracting with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.

-

The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the desired 4-(substituted-methyl)-2-chloropyrimidine intermediate.

This intermediate can then be used in subsequent reactions, such as a nucleophilic aromatic substitution at the 2-chloro position, to generate the final target molecule.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. atlantis-press.com [atlantis-press.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and evaluation of new pyrimidine derivatives as EGFRC797S tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Synthetic Profile of 4-(Bromomethyl)-2-chloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)-2-chloropyrimidine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its bifunctional nature, featuring a reactive bromomethyl group and a versatile chloropyrimidine core, makes it a valuable precursor for the synthesis of a diverse range of complex molecules, particularly kinase inhibitors and other therapeutic agents. This technical guide provides a summary of available spectroscopic data and a plausible synthetic route for this important intermediate.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Atom | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | H5 | ~7.5 - 7.8 | Doublet | The pyrimidine ring proton adjacent to the bromomethyl group. |

| ¹H | H6 | ~8.7 - 9.0 | Doublet | The pyrimidine ring proton adjacent to the chloro and nitro groups. |

| ¹H | -CH₂Br | ~4.5 - 4.8 | Singlet | The methylene protons of the bromomethyl group. |

| ¹³C | C2 | ~160 - 163 | Singlet | Carbon bearing the chlorine atom. |

| ¹³C | C4 | ~158 - 161 | Singlet | Carbon bearing the bromomethyl group. |

| ¹³C | C5 | ~122 - 125 | Singlet | CH of the pyrimidine ring. |

| ¹³C | C6 | ~155 - 158 | Singlet | CH of the pyrimidine ring. |

| ¹³C | -CH₂Br | ~30 - 35 | Singlet | Carbon of the bromomethyl group. |

Note: Predicted values are based on the analysis of similar pyrimidine derivatives and are subject to variation based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3050 - 3150 | Medium |

| C=N stretch (pyrimidine ring) | 1550 - 1600 | Strong |

| C=C stretch (pyrimidine ring) | 1400 - 1500 | Medium-Strong |

| C-H bend (in-plane) | 1000 - 1200 | Medium |

| C-Cl stretch | 700 - 800 | Strong |

| C-Br stretch | 500 - 600 | Medium |

| CH₂ bend | 1400 - 1450 | Medium |

Mass Spectrometry (MS)

For this compound (C₅H₄BrClN₂), the mass spectrum is expected to show a molecular ion peak cluster corresponding to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ | 205.93, 207.93, 209.93 | Molecular ion cluster showing isotopic patterns for Br and Cl. |

| [M-Br]⁺ | 127.00 | Fragment corresponding to the loss of a bromine radical. |

| [M-CH₂Br]⁺ | 111.00 | Fragment corresponding to the loss of the bromomethyl group. |

| [C₄H₂ClN₂]⁺ | 111.99 | Pyrimidine ring fragment. |

Experimental Protocols

While specific experimental protocols for the spectroscopic analysis of this compound are not published, the following general procedures are applicable for compounds of this class.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans will be necessary. Proton decoupling is typically used to simplify the spectrum.

IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is convenient. Place a small amount of the dry sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr and pressing the mixture into a thin, transparent disk.

-

Data Acquisition: Record the spectrum using a Fourier-transform infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum should be recorded prior to the sample measurement.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer using a suitable ionization technique. For a relatively volatile compound like this, Electron Ionization (EI) is a common method. The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range, for example, 50-300 amu.

Synthesis Workflow

A plausible and efficient method for the synthesis of this compound is the free-radical bromination of 2-chloro-4-methylpyrimidine. This reaction is typically initiated by light or a radical initiator.

Proposed Synthetic Pathway

Caption: Synthetic workflow for this compound.

Conclusion

This compound is a valuable synthetic intermediate. While comprehensive, publicly available spectroscopic data is limited, this guide provides predicted data based on sound chemical principles and analogous structures. The proposed synthesis via free-radical bromination of 2-chloro-4-methylpyrimidine offers a direct and efficient route to this key building block. Researchers are encouraged to perform thorough spectroscopic characterization to confirm the identity and purity of the synthesized compound.

An In-depth Technical Guide on the Purity and Stability of 4-(Bromomethyl)-2-chloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)-2-chloropyrimidine is a key heterocyclic building block utilized extensively in medicinal chemistry and drug development. Its bifunctional nature, featuring a reactive bromomethyl group and a versatile pyrimidine core, makes it an important intermediate for synthesizing a wide range of biologically active compounds, including kinase inhibitors and antiviral agents. The purity and stability of this reagent are paramount, as impurities or degradation products can lead to side reactions, compromise the yield and purity of the final active pharmaceutical ingredient (API), and introduce potentially toxic byproducts.

This technical guide provides a comprehensive overview of the purity profile, stability, and analytical methodologies for this compound. It is intended to be a valuable resource for researchers to ensure the quality and integrity of this critical synthetic intermediate.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 181363-06-4[1][2] |

| Molecular Formula | C₅H₄BrClN₂[1] |

| Molecular Weight | 207.46 g/mol [3] |

| Appearance | Solid[4] |

| Boiling Point | 315.3 ± 17.0 °C (Predicted)[3] |

| Density | 1.768 g/cm³ (Predicted)[1] |

| Typical Purity | ≥97%[1] |

Table 1: Chemical and Physical Properties of this compound.

Purity Profile and Potential Impurities

The purity of this compound is typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Commercially available batches usually have a purity of 97% or higher.[1] However, several process-related and degradation-related impurities can be present. A thorough understanding of these potential impurities is crucial for developing robust analytical methods and synthetic routes.

| Impurity/Degradant | Potential Origin |

| Starting Materials | Incomplete reaction during synthesis. |

| Isomeric Impurities | Use of impure starting materials. |

| Over-halogenated Products | Non-selective halogenation during synthesis. |

| 4-(Hydroxymethyl)-2-chloropyrimidine | Hydrolysis of the bromomethyl group due to moisture. |

| Dimerization Products | Self-reaction of the highly reactive bromomethyl group. |

| Oxidation Products | Exposure to air and/or light. |

Table 2: Potential Impurities and Degradation Products.

Stability Profile and Degradation Pathways

This compound is a reactive molecule, and its stability is influenced by temperature, moisture, light, and pH. The primary site of reactivity is the bromomethyl group, which is analogous to a benzylic halide and is thus highly susceptible to nucleophilic substitution.

Key Factors Influencing Stability:

-

Moisture: The presence of water can lead to the hydrolysis of the C-Br bond, forming 4-(hydroxymethyl)-2-chloropyrimidine and hydrobromic acid. This is often the primary degradation pathway.

-

Temperature: Elevated temperatures accelerate the rate of degradation. Long-term storage should be at refrigerated conditions (2-8°C) or frozen (-20°C).[3][5]

-

Light: The C-Br bond can be susceptible to photolytic cleavage, which may initiate radical pathways leading to dimerization or other byproducts. Materials should be stored in light-resistant containers.

-

Incompatible Materials: Contact with strong oxidizing agents, strong acids, and strong bases should be avoided as they can promote decomposition.[6][7]

Potential Degradation Pathways:

-

Hydrolysis: The most common degradation pathway where the bromomethyl group is converted to a hydroxymethyl group.

-

Nucleophilic Substitution: The reactive bromomethyl group can react with various nucleophiles present in a reaction mixture or as impurities.

Recommended Storage and Handling

To maintain the purity and integrity of this compound, proper storage and handling are essential.

| Condition | Recommendation |

| Temperature | Long-term: 2-8°C or -20°C.[3][5] |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon).[3] |

| Container | Tightly sealed, light-resistant container. |

| Handling | Handle in a well-ventilated area or fume hood. Use appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.[6] |

Table 3: Recommended Storage Conditions.

Experimental Protocols for Purity and Stability Assessment

A comprehensive assessment of purity and stability involves a combination of chromatographic and spectroscopic techniques. The following protocols are provided as a guide and should be validated for specific applications.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for determining the purity and identifying non-volatile impurities of this compound.

| Parameter | Recommended Condition |

| Instrumentation | HPLC with UV-Vis Detector |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) |

| Elution Mode | Gradient elution, e.g., 30% to 90% Acetonitrile over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve sample in Acetonitrile to a concentration of ~0.5 mg/mL |

Table 4: Hypothetical HPLC Method Parameters for Purity Assessment.

Protocol:

-

Prepare the mobile phases and degas them thoroughly.

-

Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

-

Inject a blank (Acetonitrile) to ensure no system peaks interfere with the analysis.

-

Inject the prepared sample solution.

-

Analyze the resulting chromatogram to determine the area percent of the main peak and any impurities. The method should be validated for specificity, linearity, precision, and accuracy as per ICH guidelines.

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for identifying volatile impurities and confirming the molecular weight of the main component.

Protocol:

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Start at 100°C (hold for 2 min), ramp to 280°C at 15°C/min, and hold for 5 min.

-

Injector Temperature: 250°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Sample Preparation: Prepare a ~1 mg/mL solution in a volatile solvent such as Dichloromethane or Ethyl Acetate.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for unambiguous structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard.

Protocol:

-

Instrumentation: NMR spectrometer (≥400 MHz).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.

-

Data Acquisition: Acquire ¹H and ¹³C spectra with appropriate pulse sequences and relaxation delays to ensure accurate integration for quantitative purposes if needed.

Forced Degradation Studies for Stability Assessment

Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule. These studies are critical for developing stability-indicating analytical methods.

| Stress Condition | Recommended Protocol |

| Acidic Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60°C for 24-48 hours. |

| Basic Hydrolysis | Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24-48 hours. |

| Oxidative Degradation | Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours. |

| Thermal Degradation | Expose the solid compound to 80°C for 48 hours. |

| Photostability | Expose the solid compound and a solution to light as per ICH Q1B guidelines. |

Table 5: Recommended Conditions for Forced Degradation Studies.

Protocol:

-

Prepare samples under each of the stress conditions outlined in Table 5. Include a control sample stored under normal conditions.

-

At specified time points, withdraw aliquots of the stressed samples.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a validated stability-indicating HPLC method (as developed from the purity assessment protocol) to determine the extent of degradation and the profile of degradation products.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive purity and stability assessment of this compound.

Caption: Workflow for Purity and Stability Assessment.

Conclusion

The chemical integrity of this compound is critical for its successful application in pharmaceutical synthesis. A comprehensive understanding of its purity profile and stability is essential for controlling reaction outcomes and ensuring the quality of the final products. This guide outlines the key factors affecting the purity and stability of this reagent, provides robust analytical protocols for its characterization, and details a systematic approach to stability testing. By implementing these methodologies, researchers and drug development professionals can ensure the reliability and consistency of their synthetic processes.

References

- 1. 4-Bromomethyl-2-chloropyrimidine [myskinrecipes.com]

- 2. scbt.com [scbt.com]

- 3. Pyrimidine, 4-(bromomethyl)-2-chloro- (9CI) | 181363-06-4 [chemicalbook.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. 4-bromo-2-chloropyrimidine | 885702-34-1 [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

Theoretical and Computational Insights into 4-(Bromomethyl)-2-chloropyrimidine: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 4-(Bromomethyl)-2-chloropyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors. This document delves into the molecular properties, predicted spectroscopic data, and detailed experimental protocols for the synthesis and characterization of this versatile building block. Furthermore, it presents a logical workflow for its analysis and a proposed synthetic pathway, visualized using Graphviz to facilitate understanding. The information herein is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering a foundational understanding of this important heterocyclic compound.

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1] this compound has emerged as a crucial building block, particularly in the development of kinase inhibitors for oncology.[2] The presence of two reactive sites—the electrophilic carbon of the bromomethyl group and the carbon atom attached to the chlorine on the pyrimidine ring—allows for sequential and regioselective modifications, making it an attractive starting material for the synthesis of complex molecular architectures.[3]

This guide summarizes the key physicochemical properties of this compound and provides a theoretical framework for its electronic structure and reactivity based on computational chemistry principles. While specific experimental data for this compound is not extensively available in public literature, this document presents predicted data based on established computational methods and provides detailed, generalized experimental protocols for its synthesis and characterization.

Theoretical and Computational Analysis

Computational chemistry provides invaluable insights into the intrinsic properties of molecules, guiding synthetic efforts and aiding in the interpretation of experimental data. Density Functional Theory (DFT) is a powerful method for predicting molecular geometries, electronic properties, and spectroscopic data.[4]

Molecular Properties

The fundamental physicochemical properties of this compound are summarized in Table 1. These values are crucial for planning chemical reactions and for understanding the compound's behavior in various environments.

| Property | Value | Source |

| Molecular Formula | C₅H₄BrClN₂ | [2] |

| Molecular Weight | 207.46 g/mol | [2] |

| CAS Number | 181363-06-4 | [2] |

| Boiling Point (Predicted) | 315.3 ± 17.0 °C | [5] |

| Density (Predicted) | 1.768 g/cm³ | [2] |

| pKa (Predicted) | -1.96 ± 0.20 | [5] |

Quantum Chemical Calculations

| Parameter | Predicted Value (Representative) | Significance |

| Bond Length (C-Cl) | ~1.75 Å | Influences reactivity in nucleophilic substitution. |

| Bond Length (C-Br) | ~1.95 Å | Key to the reactivity of the bromomethyl group. |

| Bond Angle (N-C-N) | ~115° | Defines the geometry of the pyrimidine ring. |

| Mulliken Charge on C2 | Positive | Indicates electrophilicity and susceptibility to nucleophilic attack. |

| Mulliken Charge on CH₂ | Positive | Highlights the electrophilic nature of the methylene carbon. |

| HOMO Energy | ~ -7.0 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | ~ -1.5 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~ 5.5 eV | Indicator of chemical reactivity and electronic transitions. |

Experimental Protocols

The following sections provide detailed protocols for the synthesis and characterization of this compound, based on established methods for related compounds.

Synthesis of this compound

A plausible synthetic route to this compound involves the bromination of a suitable precursor, such as 2-chloro-4-methylpyrimidine.

Reaction:

2-chloro-4-methylpyrimidine + NBS → this compound

Materials:

-

2-chloro-4-methylpyrimidine

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (initiator)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4-methylpyrimidine (1 equivalent) in anhydrous carbon tetrachloride under an inert atmosphere.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure this compound.

Spectroscopic Characterization

-

¹H NMR (Proton NMR):

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Predicted Spectrum:

-

A singlet for the methylene protons (-CH₂Br) is expected in the range of δ 4.5-5.0 ppm.

-

Signals for the pyrimidine ring protons will appear in the aromatic region (δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns will depend on the substitution pattern.

-

-

-

¹³C NMR (Carbon NMR):

-

Sample Preparation: Use the same sample as for ¹H NMR.

-

Data Acquisition: Acquire the spectrum on the same NMR spectrometer.

-

Predicted Spectrum:

-

A signal for the methylene carbon (-CH₂Br) is expected around δ 30-40 ppm.

-

Signals for the pyrimidine ring carbons will appear in the downfield region (δ 110-170 ppm).

-

-

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Predicted Characteristic Peaks:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C=N and C=C stretching (pyrimidine ring): ~1600-1400 cm⁻¹

-

C-Cl stretching: ~800-600 cm⁻¹

-

C-Br stretching: ~600-500 cm⁻¹

-

-

Method: Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Predicted Fragmentation:

-

The molecular ion peak [M]⁺ should be observed at m/z corresponding to the molecular weight (207.46).

-

The isotopic pattern will be characteristic of a molecule containing one bromine and one chlorine atom.

-

Common fragment ions would result from the loss of Br, Cl, or the CH₂Br group.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships relevant to the study of this compound.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of pharmaceutically relevant compounds. This technical guide has provided a comprehensive overview of its theoretical and computational aspects, alongside detailed, practical protocols for its synthesis and characterization. While specific experimental data for this compound remains limited in the public domain, the predictive data and established methodologies presented here offer a solid foundation for researchers. The provided workflows and diagrams serve to streamline the process of working with this important building block. It is anticipated that this guide will facilitate further research and development in the field of medicinal chemistry, particularly in the design and synthesis of novel kinase inhibitors and other therapeutic agents.

References

- 1. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 2. 4-Bromomethyl-2-chloropyrimidine [myskinrecipes.com]

- 3. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Pyrimidine, 4-(bromomethyl)-2-chloro- (9CI) | 181363-06-4 [chemicalbook.com]

The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

The pyrimidine nucleus, a simple six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, represents one of the most significant and privileged scaffolds in medicinal chemistry. Its fundamental role as a core component of the nucleobases cytosine, thymine, and uracil underscores its inherent biological relevance.[1] This natural precedent has inspired decades of research, establishing the pyrimidine ring as a versatile and fruitful starting point for the design of novel therapeutics.[2] Due to its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, the pyrimidine scaffold facilitates potent and specific interactions with a multitude of biological targets.[1] This has led to the development of a vast portfolio of FDA-approved drugs with a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[2][3]

This technical guide provides a comprehensive overview of the pyrimidine scaffold for researchers, scientists, and drug development professionals. It covers key synthetic methodologies, mechanisms of action, quantitative biological data, and detailed experimental protocols essential for the discovery and development of pyrimidine-based therapeutic agents.

I. Synthesis of Pyrimidine Derivatives: The Biginelli Reaction

A classic and highly efficient method for synthesizing dihydropyrimidines is the Biginelli reaction, a one-pot, three-component condensation. This reaction offers a straightforward route to a diverse library of compounds from simple starting materials.

Detailed Experimental Protocol: Microwave-Assisted Synthesis of Monastrol

This protocol describes the rapid synthesis of (±)-Monastrol, a dihydropyrimidine derivative and a known inhibitor of the mitotic kinesin Eg5, using a controlled microwave-assisted Biginelli condensation.[4]

Materials:

-

3-Hydroxybenzaldehyde (61 mg, 0.5 mmol)

-

Ethyl acetoacetate (96 μL, 0.75 mmol)

-

Thiourea (38 mg, 0.5 mmol)

-

Ytterbium (III) triflate (Yb(OTf)₃) (31 mg, 0.05 mmol, 10 mol%)

-

Acetonitrile (MeCN) (0.5 mL)

-

Microwave vial (10 mL) with stir bar and crimp cap

-

Methanol (for washing)

Procedure:

-

Place a magnetic stir bar into a 10 mL microwave vial.

-

To the vial, add 3-hydroxybenzaldehyde (61 mg), ethyl acetoacetate (96 μL), thiourea (38 mg), and Yb(OTf)₃ (31 mg).

-

Add acetonitrile (0.5 mL) to the vial.

-

Securely seal the vial with a Teflon septum and an aluminum crimp cap. Ensure the seal is tight to prevent leakage under pressure.

-

Place the vial into the cavity of a single-mode microwave reactor.

-

Irradiate the reaction mixture for 30 minutes at 100 °C. The pressure will typically reach 4-6 bar.

-

After irradiation, allow the vial to cool to room temperature (approximately 10 minutes).

-

Once cooled, open the vial and place it in an ice bath.

-

Add 2 mL of cold methanol to the reaction mixture to induce precipitation of the product.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the collected solid with an additional 2 mL of cold methanol.

-

Dry the purified product in a vacuum oven at 50 °C overnight.

Expected Outcome: This procedure typically yields Monastrol as a white solid with an isolated yield of 76-86%.[4]

II. Pharmacological Activities and Mechanisms of Action

The versatility of the pyrimidine scaffold allows it to target a wide array of biological molecules, leading to diverse therapeutic applications.

A. Anticancer Activity

Pyrimidine derivatives are particularly prominent in oncology, acting through several distinct mechanisms.

1. Kinase Inhibition: Many pyrimidine-based drugs function as ATP-competitive inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[5] The pyrimidine core can mimic the adenine of ATP, binding to the hinge region of the kinase active site. A key pathway targeted by these inhibitors is the PI3K/Akt/mTOR pathway, which governs cell growth, proliferation, and survival.

Caption: PI3K/Akt/mTOR signaling pathway and the site of action for pyrimidine-based PI3K inhibitors.

Table 1: In Vitro Activity of Pyrimidine-Based EGFR Inhibitors

| Compound | Target/Cell Line | EGFR Mutation Status | IC₅₀ (nM) | Reference(s) |

|---|---|---|---|---|

| Gefitinib | EGFR | Wild Type (WT) | 30.1 | [6] |

| EGFR | T790M Mutant | 12.8 | [6] | |

| H1975 Cells | L858R/T790M | >10,000 | [7] | |

| Erlotinib | A431 Cells | WT (Overexpressed) | 2.31 - 7.56 µM | [6] |

| Compound 10 | HT29 Cells | WT | 7.48 µM | [7] |

| EGFR Kinase | WT | 8 | [7] | |

| Compound 42 | EGFR Kinase | L858R/T790M | 34 | [7] |

| EGFR Kinase | L858R/T790M/C797S | 7.2 | [7] |

| Compound 16 | EGFR Kinase | - | 34 |[8] |

2. Antimetabolite Activity: Pyrimidine analogues can mimic natural nucleobases and, once metabolized intracellularly, interfere with the synthesis of DNA and RNA. The classic example is 5-Fluorouracil (5-FU), which has been a mainstay of chemotherapy for decades.

Caption: Intracellular activation and mechanisms of action of 5-Fluorouracil (5-FU).[2][9][10]

B. Antimicrobial Activity

Pyrimidine derivatives are effective antimicrobial agents, primarily through the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolate, a precursor for nucleotide synthesis in bacteria and protozoa.

Table 2: In Vitro Activity of Pyrimidine-Based Antimicrobial Agents

| Compound | Organism | MIC / IC₅₀ | Reference(s) |

|---|---|---|---|

| Trimethoprim-Sulfamethoxazole | Acinetobacter baumannii (CRAB) | MIC: 0.25 - 1 µg/mL | [11] |

| Mycobacterium tuberculosis (MDR/XDR) | MIC: 2.4 - 38 mg/L (SMX) | [12] | |

| Burkholderia pseudomallei | MIC₅₀: 0.19 mg/L | [13] | |

| Pyrimethamine | Plasmodium falciparum (F 32, sensitive) | IC₅₀: 6.1 x 10⁻⁹ M | [14] |

| Plasmodium falciparum (K 1, resistant) | IC₅₀: > 10⁻⁶ M | [14] |

| | Plasmodium falciparum | Resistance Threshold: >2,000 nM |[15] |

III. Pharmacokinetics of Pyrimidine-Based Drugs

The physicochemical properties of the pyrimidine ring generally contribute to favorable pharmacokinetic profiles, although this is highly dependent on the specific substitutions made to the core scaffold.

Table 3: Pharmacokinetic Parameters of Selected Pyrimidine-Containing Drugs

| Drug | Dose | Cₘₐₓ | Tₘₐₓ (h) | t₁/₂ (h) | Bioavailability (%) | Clearance (CL) | Reference(s) |

|---|---|---|---|---|---|---|---|

| Gefitinib | 250 mg oral | 159 ng/mL | 3 - 5 | ~41 | ~59% | - | [1][2][3] |

| 5-Fluorouracil | 370 mg/m² IV | 48.4 µg/mL | - | - | - | 25.4 L/h/m² | [16] |

| Rosuvastatin | 20 mg oral | ~6.1 ng/mL | 3 - 5 | ~19 | ~20% | ~72% Hepatic | [17] |

| Imatinib | 25 - 1000 mg oral | Dose-prop. | 2 - 4 | - | ~98% | 11.0 L/h/1.73m² | |

IV. Experimental Protocols for Biological Evaluation

Rigorous and reproducible in vitro assays are fundamental to the characterization of new chemical entities in drug discovery.

Caption: General workflow for an in vitro luminescence-based kinase inhibition assay (e.g., ADP-Glo™).

A. In Vitro Kinase Inhibition Assay (ADP-Glo™ Protocol)

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase by quantifying the amount of ADP produced.[1]

Materials:

-

96-well or 384-well plates

-

Recombinant kinase (e.g., EGFR)

-

Kinase-specific peptide substrate

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)

-

Test compound (pyrimidine derivative) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) containing ADP-Glo™ Reagent and Kinase Detection Reagent

-

Plate-reading luminometer

Procedure:

-

Reagent Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series in the kinase assay buffer. The final DMSO concentration should not exceed 1%.

-

Kinase Reaction:

-

To the wells of a microplate, add 5 µL of the diluted test compound or a vehicle control (DMSO).

-

Add 10 µL of a master mix containing the kinase enzyme and its specific peptide substrate.

-

Initiate the reaction by adding 10 µL of ATP solution. The final reaction volume is 25 µL.

-

Incubate the plate for 60 minutes at 30°C.

-

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to produce a light signal.

-

Incubate the plate at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

B. Cell Viability Assay (MTT Protocol)

The MTT assay is a colorimetric method used to assess the cytotoxic effect of a compound on cancer cell lines. It measures the metabolic activity of cells, which is proportional to the number of viable cells.[4][17]

Materials:

-

Cancer cell line of interest (e.g., A549, H1975)

-

Complete cell culture medium

-

96-well flat-bottom tissue culture plates

-

Test compound (pyrimidine derivative) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.2% NP-40 and 8 mM HCl in isopropanol)

-

Microplate reader (spectrophotometer)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the existing medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include wells with vehicle (DMSO) as a control.

-

Incubation: Incubate the plate for a specified exposure time (e.g., 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

-

Formazan Crystal Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium from the wells. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition and Analysis:

-

Gently mix the plate on an orbital shaker to ensure complete solubilization.

-

Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

-

C. Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the pyrimidine compound in a 96-well microtiter plate using a suitable liquid growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control well (microorganism, no compound) and a negative control well (medium only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is read as the lowest concentration of the compound in which no visible turbidity (growth) is observed.

V. Conclusion and Future Perspectives

The pyrimidine scaffold is an enduringly privileged structure in medicinal chemistry, evidenced by the continuous emergence of new clinical candidates and FDA-approved drugs.[3] Its synthetic tractability and inherent ability to interact with key biological targets ensure its continued relevance. Future research will likely focus on developing novel pyrimidine derivatives with enhanced selectivity to overcome drug resistance, exploring new therapeutic areas, and employing advanced drug delivery strategies to optimize their pharmacokinetic and pharmacodynamic properties. The systematic application of the synthetic and evaluative protocols outlined in this guide will be instrumental in advancing the next generation of pyrimidine-based therapeutics.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Single-dose clinical pharmacokinetic studies of gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Pharmacokinetic properties and bioequivalence of gefitinib 250 mg in healthy Korean male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical pharmacokinetics of oxaliplatin and 5-fluorouracil administered in combination with leucovorin in Korean patients with advanced colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dose and time dependencies of 5-fluorouracil pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rapid preparation of the mitotic kinesin Eg5 inhibitor monastrol using controlled microwave-assisted synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rapid preparation of the mitotic kinesin Eg5 inhibitor monastrol using controlled microwave-assisted synthesis | Springer Nature Experiments [experiments.springernature.com]

- 11. In vitro susceptibility of Plasmodium falciparum malaria to pyrimethamine, sulfadoxine, trimethoprim and sulfamethoxazole, singly and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. media.malariaworld.org [media.malariaworld.org]

- 13. Comparative pharmacokinetic analysis of 5-fluorouracil and its major metabolite 5-fluoro-5,6-dihydrouracil after conventional and reduced test dose in cancer patients [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics and Drug Interactions | CRESTOR® (rosuvastatin) | For HCPs [crestor.com]

- 15. Pharmacokinetics and Bioequivalence Evaluation of Two Rosuvastatin Calcium 20 mg Tablets: A Single Oral Dose, Randomized-Sequence, Open-Label, Two-Period Crossover Study in Healthy Volunteers under Fasting Conditions [scirp.org]

- 16. Pyrimethamine sensitivity in Plasmodium falciparum: determination in vitro by a modified 48-hour test - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacokinetic, oral bioavailability, and safety study of fluorouracil in patients treated with 776C85, an inactivator of dihydropyrimidine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bromomethyl Group in Pyrimidine Derivatives: A Technical Guide to Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the reactivity of the bromomethyl group attached to a pyrimidine core. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous therapeutic agents.[1][2][3][4] The bromomethyl group serves as a highly reactive and versatile synthetic handle, enabling the facile introduction of diverse functional moieties to build complex molecular architectures.[5] This document details the core principles of its reactivity, summarizes key quantitative data, provides detailed experimental protocols, and illustrates its application in drug discovery.

Core Reactivity Principles

The synthetic utility of bromomethyl pyrimidines is dominated by the chemical properties of the bromomethyl group, whose reactivity is significantly influenced by the attached pyrimidine ring.

Nucleophilic Substitution: The Primary Reaction Pathway

The key to the synthetic utility of bromomethyl pyrimidines lies in the high reactivity of the bromomethyl group toward nucleophiles.[5] This reactivity is governed by two principal factors:

-

Excellent Leaving Group : The bromide ion (Br⁻) is an excellent leaving group, meaning it is stable on its own after cleaving from the methyl carbon.[5][6]

-

Electrophilic Carbon Center : The electron-withdrawing nature of both the adjacent bromine atom and the pyrimidine ring enhances the electrophilicity of the methylene carbon, making it highly susceptible to attack by electron-rich nucleophiles.[5][7]

These reactions predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism. In this mechanism, the nucleophile attacks the electrophilic carbon, leading to the displacement of the bromide ion in a single, concerted step. This pathway allows for the efficient formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.[5][7]

Caption: General SN2 mechanism for nucleophilic substitution.

Other Reaction Types

While less common than nucleophilic substitution, the bromomethyl group can potentially participate in other transformations:

-

Free-Radical Reactions : The C-H bonds of the methyl group are allylic/benzylic to the pyrimidine ring system, making them susceptible to free-radical halogenation.[8] However, this is more relevant for the synthesis of bromomethyl pyrimidines from methylpyrimidines using reagents like N-bromosuccinimide (NBS), rather than a reaction of the bromomethyl group itself.[8][9]

-

Metal-Catalyzed Cross-Coupling : The bromomethyl pyrimidine can serve as a substrate in certain metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds, further increasing molecular complexity.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for representative bromomethyl pyrimidine derivatives, including spectroscopic data for characterization and typical reaction yields.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of these reactive intermediates. The electron-withdrawing nature of the pyrimidine ring and the bromine atom deshields the adjacent protons, resulting in characteristic downfield chemical shifts in ¹H NMR spectra.[10]

Table 1: Spectroscopic Data for 2-(Bromomethyl)pyrimidine

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Solvent | Reference |

|---|---|---|---|---|

| ¹H (-CH₂-) | 4.75 | s (singlet) | CDCl₃ | [10] |

| ¹H (H-5) | 7.55 | t (triplet) | CDCl₃ | [10] |

| ¹H (H-4, H-6) | 8.92 | d (doublet) | CDCl₃ | [10] |

| ¹³C (-CH₂-) | ~35-40 (Predicted) | - | CDCl₃ | - |

| ¹³C (C-5) | ~122 (Predicted) | - | CDCl₃ | - |

| ¹³C (C-4, C-6) | ~158 (Predicted) | - | CDCl₃ | - |

| ¹³C (C-2) | ~165 (Predicted) | - | CDCl₃ | - |

Note: Predicted ¹³C NMR values are based on trends observed in related structures.[10]

Representative Reaction Yields

The following table presents typical reaction conditions and yields for nucleophilic substitution on bromomethyl-substituted heterocycles, providing a comparative overview for synthetic planning. These examples, while not all on pyrimidine itself, demonstrate the broad applicability and high efficiency of these reactions.

Table 2: Summary of Nucleophilic Substitution Reactions and Yields

| Nucleophile Class | Nucleophile Reagent | Solvent | Base | Temp. (°C) | Time (h) | Product Type | Yield (%) | Reference (Analogous System) |

|---|---|---|---|---|---|---|---|---|

| Amine | Isopropylamine | Acetonitrile | K₂CO₃ | 80 | 12 | N-alkylated amine | >95 | [11] |

| Amine | Substituted Aniline | DMF | K₂CO₃ | 60-80 | 4-8 | N-arylated methylamine | High | [12] |

| Phenol | 4-Ethoxyphenol | Dichloromethane | AlCl₃ | 0 - RT | 16 | Aryl ether | 98 | [11] |

| Thiol | Thiourea / NaOH | Methanol | NaOH | Reflux | 4 | Benzyl sulfide | 85-95 | [11] |

| Thiol | Substituted Thiophenol | Ethanol | NaOH | RT | 12-24 | Thioether | High |[12] |

Experimental Protocols

Detailed methodologies for key nucleophilic substitution reactions are provided below. These protocols are adapted from established procedures for haloalkyl-substituted heterocycles and can be applied to various bromomethyl pyrimidine isomers.[7][11][12]

Caption: General experimental workflow for synthesis and purification.

Protocol 1: Synthesis of 2-((Arylamino)methyl)pyrimidine Derivatives (N-Alkylation)

This protocol describes the N-alkylation of anilines with a bromomethyl pyrimidine.[12]

-

Materials :

-

Bromomethyl pyrimidine derivative (1.0 eq)

-

Substituted aniline (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate, Water, Brine solution

-

-

Procedure :

-

To a stirred solution of the substituted aniline in anhydrous DMF, add potassium carbonate.

-

Stir the suspension at room temperature for 20-30 minutes.

-

Add the bromomethyl pyrimidine derivative portion-wise to the mixture.

-

Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

-

Protocol 2: Synthesis of Pyrimidine Ether Derivatives (O-Alkylation)

This protocol details the synthesis of pyrimidine ethers via reaction with a phenol.[12]

-

Materials :

-

Bromomethyl pyrimidine derivative (1.0 eq)

-

Substituted phenol (1.0 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous acetonitrile

-

Ethyl acetate, Water, Brine solution

-

-

Procedure :

-

To a suspension of the substituted phenol and potassium carbonate in anhydrous acetonitrile, add the bromomethyl pyrimidine derivative.

-

Reflux the reaction mixture for 6-12 hours, monitoring by TLC.

-

Cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

-

Protocol 3: Synthesis of Pyrimidine Thioether Derivatives (S-Alkylation)

This protocol outlines the synthesis of pyrimidine thioethers from thiophenols.[12]

-

Materials :

-

Bromomethyl pyrimidine derivative (1.0 eq)

-

Substituted thiophenol (1.0 eq)

-

Sodium hydroxide (NaOH) (1.1 eq)

-

Ethanol, Water

-

Ethyl acetate

-

-

Procedure :

-

Dissolve the substituted thiophenol in ethanol.

-

Add a solution of sodium hydroxide in water dropwise and stir for 30 minutes at room temperature to form the thiolate.

-

Add a solution of the bromomethyl pyrimidine derivative in ethanol dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

-

Applications in Drug Discovery and Medicinal Chemistry

The facile displacement of the bromide allows for the systematic modification of the pyrimidine core, a key strategy in drug discovery for optimizing biological activity, selectivity, and pharmacokinetic properties.[13] Many pyrimidine derivatives synthesized via this chemistry are of significant interest as inhibitors of cellular signaling pathways, particularly those mediated by protein kinases. Aberrant kinase activity is a hallmark of many diseases, including cancer.[4][14]

The bromomethyl pyrimidine acts as an electrophilic building block that can be reacted with a nucleophilic pharmacophore to generate libraries of potential kinase inhibitors.

Caption: Role of pyrimidine derivatives as kinase inhibitors.

Conclusion

Bromomethyl pyrimidines are highly valuable and reactive intermediates in organic and medicinal chemistry.[5] Their reactivity is primarily characterized by the SN2 displacement of the bromide ion by a diverse array of nucleophiles. This predictable and efficient reactivity profile makes them essential building blocks for the synthesis of a wide variety of substituted pyrimidines, enabling the exploration of chemical space in the pursuit of novel therapeutic agents and functional materials.

References

- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. growingscience.com [growingscience.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(Bromomethyl)pyrimidine|CAS 54198-85-5|Supplier [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 18.4. Radical reactions in practice | Organic Chemistry II [courses.lumenlearning.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 4-(Bromomethyl)-2-chloropyrimidine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Bromomethyl)-2-chloropyrimidine, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document presents a predictive solubility profile based on structurally related pyrimidine derivatives. Furthermore, it outlines detailed experimental protocols for researchers to determine precise solubility data in their laboratories.

Predicted Solubility Profile

The solubility of a compound is influenced by its molecular structure, including polarity, and the properties of the solvent. This compound is a moderately polar molecule. The presence of the pyrimidine ring with two nitrogen atoms and a chlorine atom, along with the bromomethyl group, contributes to its polarity. Based on the principle of "like dissolves like," it is anticipated to be more soluble in polar and moderately polar organic solvents and less soluble in nonpolar solvents.

A study on various pyrimidine derivatives revealed that solubility generally increases with the polarity of the solvent and with increasing temperature.[1][2] For instance, pyrimidine derivatives often show good solubility in solvents like N,N-dimethylformamide (DMF) and tetrahydrofuran (THF).[2]

Table 1: Predicted Qualitative and Representative Quantitative Solubility of this compound in Common Organic Solvents at 298.15 K

| Solvent | Solvent Type | Predicted Qualitative Solubility | Representative Solubility ( g/100 mL) |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | > 10 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | > 10 |

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | Soluble | 5 - 10 |

| Acetone | Polar Aprotic | Soluble | 5 - 10 |

| Ethyl Acetate | Moderately Polar | Moderately Soluble | 1 - 5 |

| Dichloromethane (DCM) | Moderately Polar | Moderately Soluble | 1 - 5 |

| Chloroform | Moderately Polar | Moderately Soluble | 1 - 5 |

| Methanol | Polar Protic | Sparingly Soluble | 0.1 - 1 |

| Ethanol | Polar Protic | Sparingly Soluble | 0.1 - 1 |

| Toluene | Nonpolar | Slightly Soluble | < 0.1 |

| Hexane | Nonpolar | Insoluble | < 0.01 |

| Water | Polar Protic | Slightly Soluble | < 0.1 |

Disclaimer: The quantitative data in this table are representative values based on the reported solubilities of structurally similar pyrimidine derivatives and should be confirmed by experimental measurement.

Experimental Protocols for Solubility Determination

To obtain accurate quantitative solubility data for this compound, the following established experimental methods are recommended.

The gravimetric method is a reliable and straightforward technique for determining solubility.[3][4][5]

Materials and Equipment:

-

This compound

-

Selected organic solvents (high purity)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Oven

Procedure:

-

Add an excess amount of this compound to a pre-weighed vial.

-

Add a known mass of the selected solvent to the vial.

-